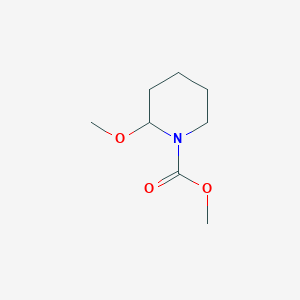

Methyl 2-methoxypiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-7-5-3-4-6-9(7)8(10)12-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSBQZXIIBLRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCN1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448002 | |

| Record name | 1-Piperidinecarboxylic acid, 2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56475-86-6 | |

| Record name | 1-Piperidinecarboxylic acid, 2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Methoxypiperidine 1 Carboxylate

Established Synthetic Routes

Established routes typically involve a stepwise approach, beginning with the formation of the carbamate (B1207046) on the piperidine (B6355638) nitrogen, followed by the introduction of the methoxy (B1213986) group at the C2 position. The specific sequence and methodology can vary, offering flexibility in precursor selection and reaction conditions.

The introduction of the methyl carbamate moiety onto the piperidine nitrogen is a fundamental step in the synthesis of the target compound. This is most commonly achieved through an alkoxycarbonylation reaction with a suitable electrophilic reagent. Methyl chloroformate is a widely used reagent for this purpose due to its commercial availability and high reactivity. pearson.com

The reaction involves the nucleophilic attack of the secondary amine of a 2-methoxypiperidine (B3191330) precursor on the electrophilic carbonyl carbon of methyl chloroformate. evitachem.com This process, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, efficiently yields the desired N-methoxycarbonyl group. evitachem.com The general transformation is a reliable method for converting secondary amines to their corresponding carbamate esters.

Reaction Scheme: Carbamate Formation [2-Methoxypiperidine] + Cl-C(=O)-OCH3 ---(Base)---> Methyl 2-methoxypiperidine-1-carboxylate + Base·HCl

Methyl piperidine-1-carboxylate ---(Electrolysis, CH3OH)---> this compound

Methyl 2-hydroxypiperidine-1-carboxylate + Base ---> [Alkoxide Intermediate]

[Alkoxide Intermediate] + CH3-I ---> this compound + Base·HI

Advanced and Stereoselective Synthetic Approaches

Anodic α-Methoxylation Strategies

Anodic α-methoxylation has emerged as a powerful and environmentally benign method for the direct functionalization of the C-H bond adjacent to the nitrogen atom in piperidine derivatives. This electrochemical approach avoids the use of harsh chemical oxidants, offering a greener alternative for the synthesis of α-methoxylated piperidines.

The core of this strategy involves the electrochemical oxidation of an N-protected piperidine in methanol, which serves as both the solvent and the nucleophile. The process begins with the oxidation of the amine to a radical cation, followed by deprotonation to form a radical at the α-carbon. A subsequent oxidation step generates an iminium ion, which is then trapped by methanol to yield the desired 2-methoxy derivative.

Studies on the anodic methoxylation of various N-acyl and N-sulfonyl piperidines have demonstrated that the nature of the protecting group, the supporting electrolyte, and the anode material significantly influence the reaction's outcome. For instance, the choice of electrolyte can dictate the selectivity between mono- and di-methoxylation. Methoxylation on a graphite anode with Et4NOTs as the electrolyte tends to favor the formation of α-monomethoxy products, whereas using Et4NBF4 can lead to a predominance of α,α'-dimethoxy derivatives in certain cases bohrium.com.

The efficiency of this process has been notably enhanced through the use of flow electrolysis. A scalable synthesis of 2-methoxypiperidine-1-carbaldehyde, a key intermediate, was achieved using an undivided electrochemical flow cell nih.gov. This continuous process allows for the production of significant quantities of the methoxylated product in a short time at ambient temperature, highlighting the practical advantages of flow chemistry in electrochemical synthesis nih.govbohrium.com.

Table 1: Influence of Supporting Electrolyte on Anodic Methoxylation

| N-Protecting Group | Anode | Supporting Electrolyte | Major Product |

|---|---|---|---|

| -COOMe | Graphite | Et4NOTs | α-monomethoxy |

| -COOMe | Graphite | Et4NBF4 | α,α'-dimethoxy |

| -SO2Ph | Graphite | Et4NOTs | α-monomethoxy |

| -SO2Ph | Graphite | Et4NBF4 | α,α'-dimethoxy |

Data compiled from research on the anodic methoxylation of piperidine derivatives bohrium.com.

Organocatalytic Transformations in Synthesis of Related Derivatives

Organocatalysis has provided a powerful platform for the asymmetric synthesis of 2-substituted piperidine alkaloids and their analogues, often proceeding through biomimetic pathways. These methods offer the advantage of using small, chiral organic molecules as catalysts, avoiding the use of metal-based reagents.

A notable example is the use of (L)-proline as a catalyst in the Mannich-type reaction between cyclic imines, such as Δ¹-piperideine, and various nucleophiles like ketones acs.orgnih.govacs.org. This approach allows for the direct and asymmetric introduction of substituents at the 2-position of the piperidine ring with high enantioselectivity, achieving up to 97% ee for the synthesis of natural products like pelletierine (B1199966) acs.orgnih.govacs.org.

A critical aspect of these organocatalytic transformations is the prevention of product racemization. Research has shown that the choice of solvent plays a crucial role, with solvents like benzonitrile or acetonitrile being effective in preserving the stereochemical integrity of the product acs.orgnih.gov. The reaction conditions, including the catalyst loading and temperature, are also optimized to achieve good yields and high stereoselectivity acs.org. While not a direct synthesis of this compound, these organocatalytic methods for introducing other C2 substituents highlight the potential for developing catalytic asymmetric routes to a broader range of 2-functionalized piperidines.

Stereoselective Introductions of the 2-Methoxy Group

The stereoselective synthesis of 2-substituted piperidines is of paramount importance in medicinal chemistry, as the stereochemistry at the C2 position often dictates biological activity. While direct asymmetric methoxylation remains a challenge, several strategies have been developed for the stereoselective functionalization of the C2 position, which can be adapted for the introduction of a methoxy group.

One prominent approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions at the C2 position. For instance, diastereoselective Mannich reactions between functionalized acetals and imines have been employed to control the stereochemistry of the resulting piperidines, which is retained during subsequent reductive cyclization nih.gov.

Furthermore, the synthesis of 2-methoxypiperidine-1-carbaldehyde serves as a crucial step towards stereoselective functionalization. This intermediate acts as a precursor to an N-acyliminium ion, which can then react with various nucleophiles in a stereocontrolled manner. The stereoselectivity of such additions can be influenced by the choice of Lewis acid and the nature of the nucleophile. For example, the reaction of 2-methoxypiperidine carbamates with 2-(trialkylsiloxy)furans in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can proceed with high diastereoselectivity acs.org.

While the direct catalytic asymmetric introduction of a methoxy group at the C2 position of a piperidine ring is not extensively reported, the existing methodologies for the stereoselective synthesis of other 2-substituted piperidines provide a strong foundation for future research in this area.

Flow Chemistry Applications in Synthesis of Functionalized Piperidines

Flow chemistry, utilizing microreactors and continuous flow systems, has revolutionized the synthesis of functionalized piperidines by offering enhanced safety, scalability, and efficiency compared to traditional batch processes nih.govpatsnap.compatsnap.com. The large surface-to-volume ratio in microreactors allows for precise control over reaction parameters and efficient mass and heat transfer nih.govresearchgate.net.

Several key synthetic transformations for piperidine synthesis have been successfully adapted to flow chemistry:

Electrochemical Synthesis: As mentioned earlier, the anodic α-methoxylation of N-formylpiperidine has been efficiently scaled up using an electrochemical flow cell, demonstrating the power of combining electrochemistry with flow technology nih.govbohrium.com. Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor also provides a green and efficient route to piperidine derivatives nih.govresearchgate.net.

Hydrogenation: The continuous liquid-phase hydrogenation of pyridine to piperidine in a microreactor offers milder reaction conditions (lower temperature and pressure) and significantly shorter reaction times compared to batch methods patsnap.compatsnap.comgoogle.com. This approach enhances the gas-liquid-solid three-phase mass transfer, leading to high conversion rates and selectivity patsnap.compatsnap.comgoogle.com.

Diastereoselective Protocols: A highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields and excellent diastereoselectivity within minutes acs.org.

These examples underscore the versatility of flow chemistry in synthesizing a wide range of functionalized piperidines, including the precursors to this compound, with improved performance and scalability.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that significantly influence the outcome of the synthesis include the choice of solvent, temperature, and pressure.

Solvent Effects on Reaction Outcomes

The solvent is not merely a medium for the reaction but can actively participate in and influence the reaction pathway, particularly in electrochemical and organocatalytic processes.

In the context of anodic α-methoxylation , methanol is the solvent of choice as it also acts as the nucleophile. The concentration of the substrate in methanol can be a critical factor; high substrate concentrations can sometimes suppress the competing oxidation of the solvent itself bohrium.com.

For organocatalytic transformations leading to 2-substituted piperidines, the solvent's polarity and ability to form hydrogen bonds can affect catalyst activity and stereoselectivity. As previously noted, the use of aprotic solvents like benzonitrile or acetonitrile is crucial for preventing racemization of the chiral product in certain proline-catalyzed reactions acs.orgnih.gov. In other cases, solvent mixtures such as DMSO/H₂O have been found to improve yields, albeit sometimes at the cost of enantioselectivity acs.org.

Temperature and Pressure Control

Temperature and pressure are fundamental physical parameters that can be manipulated to control reaction rates, selectivity, and even the stability of intermediates and products.

Temperature plays a critical role in both thermodynamic and kinetic control of a reaction. In many stereoselective syntheses, lower temperatures are employed to enhance enantioselectivity by favoring the transition state leading to the desired stereoisomer. For instance, in some organocatalytic reactions for the synthesis of 2-substituted piperidines, running the reaction at -20 °C has been shown to be beneficial acs.org. Conversely, in processes like the continuous hydrogenation of pyridine, elevated temperatures (50-150°C) are used to achieve high reaction rates in the presence of a catalyst patsnap.comgoogle.com.

Catalytic Systems and Their Influence

The synthesis of this compound can be achieved through various synthetic methodologies, with the choice of catalytic system playing a crucial role in the efficiency and selectivity of the reaction. While traditional catalytic approaches for the direct α-methoxylation of N-alkoxycarbonylpiperidines are not extensively documented in publicly available research, electrochemical methods, which can be considered a form of electrocatalysis, have proven effective for the α-methoxylation of related N-acylpiperidines.

One prominent method is the anodic α-methoxylation of N-formylpiperidine, a process that provides a valuable precursor for 2-substituted piperidines. nih.gov This electrochemical approach offers a scalable and efficient route to 2-methoxypiperidine derivatives and can be conducted in a flow electrolysis cell. nih.gov The system utilizes a carbon-filled polymer (C-PVDF) anode and a steel cathode within an undivided electrochemical flow cell. nih.gov This setup allows for the reaction to proceed at ambient temperature without the need for chemical oxidizing agents. nih.gov

The influence of the catalytic system, in this case, the electrochemical cell and supporting electrolyte, is significant. The use of a flow reactor enables continuous processing, leading to high yields of the desired 2-methoxylated product. nih.gov For instance, the anodic methoxylation of N-formylpiperidine has been successfully scaled up to produce significant quantities of 2-methoxypiperidine-1-carbaldehyde. nih.gov This intermediate serves as a precursor to a N-formyliminium ion, which can then react with various nucleophiles to introduce substituents at the 2-position. nih.gov

While this specific example details the methoxylation of an N-formylpiperidine, the principles of this electrochemical catalysis can be extended to the synthesis of this compound from its precursor, methyl piperidine-1-carboxylate. The key transformation involves the oxidation of the α-carbon to the nitrogen, followed by trapping with methanol.

Table 1: Electrochemical α-Methoxylation of N-Formylpiperidine

| Parameter | Details | Reference |

| Reaction Type | Anodic α-methoxylation | nih.gov |

| Starting Material | N-Formylpiperidine | nih.gov |

| Product | 2-Methoxypiperidine-1-carbaldehyde | nih.gov |

| Catalytic System | Flow electrolysis in an undivided electrochemical flow cell | nih.gov |

| Anode Material | Carbon-filled polymer (C-PVDF) | nih.gov |

| Cathode Material | Steel | nih.gov |

| Reaction Conditions | Ambient temperature | nih.gov |

| Key Advantage | Avoids the use of chemical oxidizing agents; scalable | nih.gov |

Further research into direct catalytic C-H activation and oxidation of N-alkoxycarbonylpiperidines using transition metal catalysts could provide alternative synthetic routes. However, the electrochemical approach stands out as a well-documented and efficient method for achieving the desired α-methoxylation, showcasing the influence of a non-traditional catalytic system on the synthesis of 2-methoxypiperidine derivatives.

Chemical Reactivity and Transformations of Methyl 2 Methoxypiperidine 1 Carboxylate

Reactions Involving the 2-Methoxy Group

The methoxy (B1213986) group at the C-2 position, being adjacent to the nitrogen atom of the piperidine (B6355638) ring, imparts reactivity characteristic of an aminal derivative. This arrangement facilitates reactions that are not typical for simple ethers, primarily through the formation of a highly reactive N-acyliminium ion intermediate.

Nucleophilic Displacement Reactions

One of the most significant reactions of N-alkoxycarbonyl-2-methoxypiperidines is the nucleophilic displacement of the 2-methoxy group. This transformation is typically promoted by a Lewis acid, which coordinates to the methoxy oxygen, facilitating its departure and the formation of a resonance-stabilized N-acyliminium ion. This electrophilic intermediate readily reacts with a variety of nucleophiles, leading to the formation of 2-substituted piperidines.

The general mechanism involves the activation of the methoxy group by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂, TMSOTf), followed by its elimination to generate the N-acyliminium ion. This cation is then trapped by a nucleophile to afford the product with a new carbon-carbon or carbon-heteroatom bond at the C-2 position.

A variety of nucleophiles have been successfully employed in this reaction with analogous N-Boc-2-methoxypiperidine systems, including silyl (B83357) enol ethers, organometallic reagents, and other carbon and heteroatom nucleophiles. The reaction often proceeds with good yields, providing a reliable method for the functionalization of the piperidine ring at the C-2 position.

| Nucleophile | Lewis Acid | Product |

| Silyl enol ether | TiCl₄ | 2-(2-Oxoalkyl)piperidine |

| Allyltrimethylsilane | TMSOTf | 2-Allylpiperidine |

| Grignard reagents | MgBr₂ | 2-Alkyl/Arylpiperidine |

| Organozinc reagents | ZnCl₂ | 2-Alkyl/Arylpiperidine |

This table presents typical nucleophiles and Lewis acids used in reactions with N-alkoxycarbonyl-2-methoxypiperidines, leading to the corresponding 2-substituted products.

Elimination Reactions Leading to Dihydropyridines

The elimination of methanol from methyl 2-methoxypiperidine-1-carboxylate to form a dihydropyridine is a plausible, though not widely documented, transformation. Such a reaction would likely require acid catalysis to protonate the methoxy group, converting it into a better leaving group (methanol).

Theoretically, the reaction could proceed through an E1 or E2 mechanism. In an E1 pathway, the protonated methoxy group would depart to form an N-acyliminium ion, which would then lose a proton from an adjacent carbon (C-3 or C-6) to form the double bond of the dihydropyridine ring. An E2 mechanism would involve a concerted process where a base removes a proton from C-3 or C-6 while the protonated methoxy group departs. The regioselectivity of the elimination would depend on the reaction conditions and the relative acidity of the protons at C-3 and C-6. While the synthesis of dihydropyridines is a well-established field, the elimination from 2-alkoxypiperidines is not a commonly employed method.

Cleavage and Modification of the Methoxy Ether

The methoxy group can be cleaved under strong acidic conditions, similar to the cleavage of other ethers. This reaction involves protonation of the ether oxygen, followed by nucleophilic attack by a conjugate base (e.g., a halide ion) or a solvent molecule. This would lead to the formation of a 2-hydroxypiperidine derivative, which exists in equilibrium with the corresponding open-chain amino aldehyde.

Lewis acids can also mediate the cleavage of the C-O bond of the methoxy group, often leading to the formation of the N-acyliminium ion, as discussed in the context of nucleophilic displacement reactions. Modification of the methoxy group itself is less common than its displacement or cleavage, as the reactivity of the C-2 position is dominated by the formation of the N-acyliminium ion intermediate.

Reactions Involving the Piperidine-1-carboxylate Moiety

The methyl carbamate (B1207046) group in this compound serves as a versatile handle for further synthetic manipulations. It can be removed to liberate the secondary amine, or it can participate in reactions that functionalize the piperidine ring.

Decarboxylation and N-Functionalization

The methoxycarbonyl group can be removed (decarboxylation) under various conditions to yield 2-methoxypiperidine (B3191330). Common methods for the deprotection of methyl carbamates include acidic or basic hydrolysis, or reductive cleavage.

Once the carbamate is removed, the resulting secondary amine can be functionalized through a variety of standard methods:

N-Alkylation: The secondary amine can be alkylated using alkyl halides, often in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination with aldehydes or ketones is another common method for N-alkylation.

N-Acylation: The amine can be acylated using acyl chlorides or anhydrides to form amides.

N-Arylation: The nitrogen can be arylated using methods such as the Buchwald-Hartwig amination.

These N-functionalization reactions provide access to a wide array of substituted piperidines, which are important scaffolds in medicinal chemistry.

| Reagent | Reaction Type | Product |

| Alkyl halide/base | N-Alkylation | N-Alkyl-2-methoxypiperidine |

| Aldehyde/reducing agent | Reductive Amination | N-Alkyl-2-methoxypiperidine |

| Acyl chloride/base | N-Acylation | N-Acyl-2-methoxypiperidine |

| Aryl halide/Pd catalyst | N-Arylation | N-Aryl-2-methoxypiperidine |

This table outlines common reagents and reaction types for the N-functionalization of the piperidine nitrogen following the removal of the methoxycarbonyl group.

Carbamate Reactivity in Subsequent Transformations

For instance, in reactions involving lithiation of the piperidine ring, the carbamate group can act as a directed metalation group, guiding the deprotonation to an adjacent position. Furthermore, the stereochemical outcome of reactions at the C-2 position can be influenced by the presence of the bulky carbamate group, which can direct the approach of incoming reagents.

In certain contexts, the carbamate itself can undergo transformations. For example, O-aryl carbamates of 2-substituted piperidines have been shown to undergo anionic Fries rearrangement, where a substituent on the aryl group migrates to the piperidine ring. While this specific reaction is for O-aryl carbamates, it highlights the potential for the carbamate moiety to be involved in a variety of chemical transformations beyond simple protection and deprotection.

Electrophilic and Radical Reactions of the Piperidine Ring

The piperidine ring of this compound can undergo a variety of reactions with electrophiles and radicals. The nature of the N-alkoxycarbonyl group and the methoxy group at the C2 position play a crucial role in directing the regioselectivity and stereoselectivity of these reactions.

While direct examples of β-trichloroacetylation of this compound are not extensively documented in readily available literature, the principles of C-acylation of related N-protected piperidine systems can provide insights into this transformation. Generally, the introduction of an acyl group at the β-position (C3) of a piperidine ring is a challenging transformation due to the electronic deactivation of this position by the nitrogen atom. However, specific strategies can be employed to achieve such functionalization. One potential approach involves the formation of an enamine or enolate equivalent from a suitable piperidine precursor, which can then react with an electrophilic trichloroacetylating agent.

For instance, the acylation of β-enamino amides derived from acetoacetamides has been shown to occur selectively at the α-carbon. A similar strategy, if applied to a piperidine system, could potentially lead to β-functionalization. The reaction would likely involve the formation of a β-enamino ester derivative of the piperidine, followed by acylation.

Another plausible route could involve a Friedel-Crafts-type acylation under specific catalytic conditions, although amides are generally poor substrates for classical Friedel-Crafts reactions due to the strong carbon-nitrogen bond. nih.gov However, the use of highly reactive acylating agents and potent Lewis or Brønsted acids can sometimes overcome this limitation. nih.gov

It is important to note that the direct β-trichloroacetylation of the parent this compound would likely be complicated by competing reactions at other positions and potential side reactions involving the methoxy and carbamate groups. Therefore, a multi-step sequence involving the introduction of an activating group at the β-position would likely be necessary to achieve the desired transformation.

The N-alkoxycarbonyl group in this compound can act as a directing group, facilitating the functionalization of the piperidine ring at specific positions. This is often achieved through directed metalation, where a strong base is used to deprotonate a specific C-H bond, followed by quenching with an electrophile.

α-Functionalization (C2 and C6): The protons at the C2 and C6 positions, α to the nitrogen atom, are the most acidic due to the inductive effect of the nitrogen and the stabilizing effect of the N-alkoxycarbonyl group on the resulting carbanion. Directed lithiation using a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common method for generating an α-lithiated species. nih.gov This intermediate can then be trapped with various electrophiles to introduce substituents at the C2 or C6 position. The regioselectivity between C2 and C6 can be influenced by the steric bulk of the substituents on the ring and the reaction conditions.

β- and γ-Functionalization (C3 and C4): Direct deprotonation at the β (C3) and γ (C4) positions is more challenging due to the lower acidity of these protons. However, indirect methods have been developed to achieve functionalization at these positions.

One approach involves palladium-catalyzed C(sp³)–H arylation. By using a suitable directing group, such as an aminoquinoline amide attached to the piperidine nitrogen, it is possible to direct the palladium catalyst to activate the C4–H bond, leading to the introduction of an aryl group at this position. acs.org Mechanistic studies, including deuterium labeling experiments, have shown that C–H activation occurs preferentially at the C4 position over the C2 position in certain systems. acs.org

Radical-mediated reactions offer another avenue for functionalizing the C3 and C4 positions. For example, enantioselective δ-C–H cyanation of acyclic amines can be achieved through a radical relay mechanism initiated by a chiral copper catalyst. nih.gov A similar strategy could potentially be adapted for the functionalization of the piperidine ring in this compound.

Below is a table summarizing some examples of directed functionalization of N-Boc-piperidine derivatives, which serve as a close proxy for the target molecule.

| Position | Method | Reagents | Product | Reference |

| C2 | Directed Lithiation | s-BuLi, TMEDA, Electrophile (E+) | 2-E-N-Boc-piperidine | nih.gov |

| C4 | Pd-catalyzed C-H Arylation | Pd(OAc)₂, Aminoquinoline directing group, Ar-I | 4-Aryl-N-Boc-piperidine | acs.org |

| C3/C4 | Radical Cyanation | Chiral Cu catalyst, N-centered radical initiator | Chiral piperidines | nih.gov |

This table is based on data for N-Boc-piperidine and its derivatives as direct examples for this compound are limited in the provided search results.

Applications in Complex Organic Molecule Synthesis

Methyl 2-methoxypiperidine-1-carboxylate as a Chiral Building Block

This compound, and its analogues, serve as valuable chiral building blocks in organic synthesis primarily through their function as precursors to cyclic N-acyliminium ions. The methoxy (B1213986) group at the C-2 position is a masked electrophilic site. Upon treatment with a Lewis or Brønsted acid, this group is eliminated to form a highly reactive N-acyliminium ion intermediate. acs.orgarkat-usa.orgarkat-usa.orgacs.org This transient species is a powerful electrophile that can react with a variety of nucleophiles in a stereocontrolled manner, allowing for the introduction of diverse substituents at the 2-position of the piperidine (B6355638) ring.

The stereochemical outcome of these reactions is often influenced by the chirality of the starting material and the reaction conditions, enabling the synthesis of enantiomerically enriched piperidine derivatives. The carbamate (B1207046) group not only activates the C-2 position towards the formation of the iminium ion but also influences the conformation of the piperidine ring, which can play a crucial role in directing the stereoselectivity of the nucleophilic attack. This strategy has been effectively employed in the synthesis of various substituted piperidines, which are core structures in many biologically active compounds. arkat-usa.org

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The reactivity of this compound as an N-acyliminium ion precursor makes it an exceptional tool for the construction of more complex nitrogen-containing heterocyclic scaffolds. rsc.orgrsc.orgnih.gov This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of intricate molecular architectures.

Construction of Polycyclic Amine Systems

The generation of an N-acyliminium ion from this compound can initiate intramolecular cyclization reactions, providing a powerful method for the construction of polycyclic amine systems. acs.orgarkat-usa.orgarkat-usa.orgresearchgate.net When a suitable nucleophilic moiety is tethered to the piperidine ring system, the formation of the N-acyliminium ion can trigger a cascade reaction, where the tethered nucleophile attacks the electrophilic C-2 position, leading to the formation of a new ring fused to the piperidine core.

This strategy has been widely used in the synthesis of various alkaloid skeletons and other complex nitrogen-containing polycycles. arkat-usa.org The regioselectivity of the cyclization is often controlled by the nature and position of the tethered nucleophile. For instance, electron-rich aromatic or heteroaromatic rings, as well as silyl (B83357) enol ethers and other carbon nucleophiles, have been successfully employed in these intramolecular annulation reactions. arkat-usa.org While the general principle is well-established, specific examples detailing the use of this compound for the synthesis of a broad range of polycyclic amines are often embedded within total synthesis campaigns of larger, more complex target molecules.

| Reaction Type | Initiating Step | Key Intermediate | Resulting Scaffold | Ref. |

| Intramolecular π-Cyclization | Lewis/Brønsted Acid | N-Acyliminium Ion | Fused Polycyclic Amines | acs.orgarkat-usa.org |

| Tandem Cyclization | N-Acyliminium Ion Formation | Bicyclic Intermediate | Complex Polycyclic Systems | arkat-usa.org |

Precursors for Azabicyclo-N-Oxyl Systems

Role in the Synthesis of Natural Product Intermediates

One of the most significant applications of this compound and its analogues is in the total synthesis of natural products, particularly alkaloids. Its ability to serve as a versatile and stereocontrollable building block makes it an invaluable tool for accessing complex molecular architectures found in nature.

Alkaloid Synthesis (e.g., Vertine and Lythrine Intermediates)

A prominent example of the utility of this class of compounds is in the synthesis of the Lythraceae alkaloids, vertine and lythrine. arkat-usa.orgrsc.orgatlantis-press.comrsc.org Synthetic studies have shown that an N-protected 2-methoxypiperidine (B3191330) serves as a crucial intermediate in the pathway to these complex macrocyclic quinolizidine (B1214090) alkaloids. arkat-usa.orgatlantis-press.com The synthesis involves the generation of an N-acyliminium ion from the 2-methoxypiperidine precursor, which then undergoes a key carbon-carbon bond-forming reaction to construct the core structure of the alkaloids.

In a reported synthetic approach, an enantioenriched pelletierine (B1199966) is utilized as a chiral building block, which is then elaborated into a quinolizidin-2-one. This intermediate is further functionalized to achieve the total synthesis of (+)-vertine and (+)-lythrine. rsc.org The diastereoselectivity of key bond-forming steps is a critical aspect of these syntheses. rsc.orgrsc.org

| Target Alkaloid | Key Synthetic Strategy | Role of Piperidine Intermediate | Ref. |

| (+)-Vertine | Aryl-aryl coupling and ring-closing metathesis | Precursor to quinolizidin-2-one diastereomer | rsc.org |

| (+)-Lythrine | Base-induced epimerization of quinolizidin-2-one | Precursor to key diastereomeric intermediate | rsc.org |

| (±)-Vertine & (±)-Lythrine | Protection, reduction, and etherification | Formation of N-protected 2-methoxypiperidine | arkat-usa.orgatlantis-press.com |

Preparation of Complex Functionalized Piperidine Alkaloid Analogs

The synthetic utility of this compound extends to the preparation of a wide range of complex functionalized piperidine alkaloid analogs. nih.govresearchgate.net The generation of the N-acyliminium ion allows for the introduction of various side chains and functional groups at the C-2 position, leading to novel derivatives with potential biological activity. This approach is particularly valuable for structure-activity relationship (SAR) studies, where systematic modifications of a natural product's structure are required to understand its biological function and to develop new therapeutic agents.

For instance, this methodology has been applied to the synthesis of epibatidine (B1211577) analogues, a class of potent analgesic compounds. nih.govnih.gov By reacting the N-acyliminium ion derived from a 2-methoxypiperidine precursor with different nucleophiles, chemists can access a library of epibatidine analogues with diverse substitution patterns on the piperidine ring. This allows for the fine-tuning of the molecule's pharmacological properties. The synthesis of various piperidine derivatives with potential applications as modulators of chemokine receptors and μ opioid receptor agonists also highlights the versatility of this synthetic strategy. nih.gov

| Alkaloid Analog Class | Synthetic Approach | Key Transformation | Ref. |

| Epibatidine Analogs | Nucleophilic addition to N-acyliminium ion | C-C bond formation at C-2 | nih.govnih.gov |

| Fentanyl Analogs | Strecker-type condensation and functionalization | Construction of the 4-anilinopiperidine core | researchgate.netunodc.org |

| Chemokine Receptor Modulators | Multi-step synthesis | Elaboration of the piperidine scaffold | nih.gov |

Contributions to Libraries of Diverse Chemical Entities

The deliberate and efficient creation of collections of small molecules with high structural diversity is known as diversity-oriented synthesis (DOS). cam.ac.uk This approach aims to populate chemical space with a wide range of molecular architectures, which can then be screened to identify novel biologically active compounds. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which focuses on creating a specific molecule, DOS generates libraries of compounds with the hope that some will exhibit interesting biological properties. cam.ac.uk The diversity of these libraries is crucial, as it increases the probability of discovering new molecular entities capable of interacting with biological macromolecules in unique ways. cam.ac.uk Strategies in DOS often involve creating branching reaction pathways where a common intermediate is used to produce a variety of distinct molecular scaffolds. cam.ac.uk

Within this framework, cyclic scaffolds such as piperidine are of significant interest due to their prevalence in natural products and pharmaceuticals. The ability to generate a wide array of substituted piperidines is a valuable strategy in the development of chemical libraries. whiterose.ac.uk this compound and its analogues are key intermediates in this process. The methoxy group at the C-2 position of the piperidine ring serves as a latent N-acyliminium ion precursor. nih.govorgsyn.org This reactive intermediate can then be treated with a variety of nucleophiles to introduce diverse substituents at this position, leading to a library of 2-substituted piperidines. nih.gov

For instance, the related intermediate, 2-methoxypiperidine-1-carbaldehyde, has been utilized as a precursor to an N-formyliminium ion, enabling the introduction of different carbon-based nucleophiles at the 2-position. nih.gov This strategy allows for the synthesis of a range of 2-substituted piperidine derivatives. The general transformation involves the reaction of the 2-methoxy-N-acylpiperidine with a Lewis acid or Brønsted acid to generate the N-acyliminium ion, which is then trapped by a nucleophile. orgsyn.org This method provides a powerful tool for generating a library of piperidine-based compounds from a single, readily accessible precursor.

The following table illustrates the types of diverse chemical entities that can be generated from a 2-methoxypiperidine precursor, showcasing the variety of substituents that can be introduced.

| Precursor | Nucleophile/Reagent | Resulting Substituent at C-2 | Example Product Class |

| 2-Methoxypiperidine-1-carbaldehyde | Bis(trimethylsilyl)acetylene / TiCl₄ | Ethynyl | 2-Ethynylpiperidine Derivatives nih.gov |

| 2-Methoxypiperidine-1-carbaldehyde | Benzene / AlCl₃ | Phenyl | 2-Phenylpiperidine Derivatives nih.gov |

| α-Methoxycarbamate | Various Nucleophiles | Diverse Functional Groups | Substituted Amino Acids and Alkaloids orgsyn.org |

This approach of utilizing a versatile intermediate like this compound is central to the principles of diversity-oriented synthesis. It allows for the rapid and efficient generation of a multitude of structurally distinct molecules, each with the potential for unique biological activity, thereby enriching the chemical libraries available for drug discovery and chemical biology research. mdpi.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their proximity to one another. In a typical ¹H NMR spectrum of Methyl 2-methoxypiperidine-1-carboxylate, one would expect to observe distinct signals for the protons of the piperidine (B6355638) ring, the methoxy (B1213986) group at the C2 position, and the methyl group of the carbamate (B1207046).

The chemical shifts (δ) are influenced by the electron density around the protons. The proton at C2, being attached to a carbon bearing two electronegative oxygen atoms (from the methoxy group and the ring nitrogen of the carbamate), would appear at a relatively downfield region, typically around 4.5-5.0 ppm. The protons on the piperidine ring (C3, C4, C5, and C6) would resonate in the range of 1.2-3.8 ppm. The protons of the methoxy group (OCH₃) at C2 and the methyl ester (COOCH₃) would each show a singlet, likely in the region of 3.3-3.8 ppm.

Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the piperidine ring. For instance, the C2 proton would likely appear as a multiplet due to coupling with the protons on C3.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 4.5 - 5.0 | Multiplet | - |

| H-3, H-4, H-5, H-6 | 1.2 - 3.8 | Multiplets | - |

| OCH₃ (at C2) | 3.3 - 3.8 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent used and the specific conformation of the molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the carbamate (N-COOCH₃) is the most deshielded and would appear significantly downfield, typically in the range of 155-160 ppm. The C2 carbon, bonded to two oxygen atoms, would also be downfield, expected around 90-100 ppm. The carbons of the piperidine ring would resonate in the aliphatic region (20-60 ppm). The methyl carbons of the two methoxy groups would appear at approximately 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbamate) | 155 - 160 |

| C-2 | 90 - 100 |

| C-3, C-4, C-5, C-6 | 20 - 60 |

| OCH₃ (at C2) | 55 - 60 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the complete structure. A COSY spectrum would show correlations between coupled protons, confirming the sequence of protons around the piperidine ring. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the methyl protons of the carbamate and the carbonyl carbon would confirm the ester functionality. Similarly, correlations between the C2 proton and the methoxy carbon would verify the substitution at the C2 position. chemicalbook.com These techniques are also crucial for determining the stereochemistry, such as the relative orientation (cis or trans) of the methoxy group in relation to other substituents on the piperidine ring. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₅NO₃), the expected monoisotopic mass is approximately 173.1052 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173.

The fragmentation pattern provides further structural information. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, 31 Da) or the methyl carbamate group (-COOCH₃, 59 Da). Cleavage of the piperidine ring is also a characteristic fragmentation pattern for this class of compounds.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 173 | [C₈H₁₅NO₃]⁺ | (Molecular Ion) |

| 142 | [C₇H₁₂NO₂]⁺ | OCH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

A strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group would be prominent in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the methoxy and carbamate groups would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and the methyl groups would be observed around 2850-3000 cm⁻¹.

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate | C=O stretch | 1700 - 1750 (strong) |

| Methoxy/Carbamate | C-O stretch | 1000 - 1300 |

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable for chiral derivatives)

Since this compound has a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a valuable technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light.

For a specific enantiomer of a chiral derivative of this compound, a CD spectrum would show characteristic positive or negative Cotton effects at specific wavelengths, which are related to the electronic transitions within the molecule. The intensity and sign of these Cotton effects are unique to the absolute configuration of the chiral centers. Therefore, CD spectroscopy can be used to determine the enantiomeric purity and assign the absolute configuration of chiral derivatives of this compound, often in conjunction with quantum chemical calculations.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For chiral molecules, X-ray crystallography can also be instrumental in establishing the absolute stereochemistry, a critical aspect for understanding their biological activity and chemical properties.

Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction data for "this compound" has been publicly reported. The absence of a CCDC entry or any published crystallographic reports indicates that the crystal structure of this specific compound has not been determined or made available in the public domain.

While experimental data for the title compound is unavailable, the principles of X-ray crystallography provide a framework for how such an analysis would be conducted and what information it would yield. The determination of the absolute configuration of a chiral center using X-ray diffraction relies on the phenomenon of anomalous dispersion. rsc.org When X-rays interact with the electron cloud of atoms, particularly heavier atoms, a small phase shift occurs. This effect can be used to distinguish between a molecule and its non-superimposable mirror image (enantiomer). The Flack parameter is a critical value calculated from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. rsc.org For molecules composed only of light atoms (C, H, N, O), the anomalous scattering effects are weak, making the determination of absolute configuration more challenging, though still possible with modern instrumentation and careful data collection. nih.gov

In the hypothetical X-ray crystallographic analysis of this compound, the data would reveal the preferred conformation of the piperidine ring. Piperidine rings typically adopt a chair conformation to minimize steric strain. However, the presence and orientation of substituents can influence this conformation. researchgate.net For this compound, key conformational features to be determined would include:

Ring Conformation: Confirmation of the piperidine ring's chair, boat, or twist-boat conformation.

Substituent Orientation: The axial or equatorial positions of the methoxy group at the C2 position and the methyl carboxylate group at the N1 position would be definitively established.

Absolute Stereochemistry: For a specific enantiomer, the absolute configuration (R or S) at the C2 chiral center would be determined.

Should the crystallographic data for this compound become available, it would be presented in standard formats, including tables of crystal data and structure refinement, atomic coordinates, bond lengths, bond angles, and torsion angles.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C8H15NO3 |

| Formula weight | 173.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.5 Å, b = 10.2 Å, c = 14.8 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 981.8 ų |

| Z | 4 |

| Density (calculated) | 1.172 Mg/m³ |

| Absorption coefficient | 0.088 mm⁻¹ |

| F(000) | 376 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Absolute structure parameter | 0.1(2) |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Degrees (°) (Hypothetical) |

| C2-O(methoxy) | 1.42 |

| C2-N1 | 1.47 |

| N1-C(carboxylate) | 1.35 |

| C(carboxylate)=O | 1.21 |

| C(carboxylate)-O(methyl) | 1.34 |

| O(methoxy)-C2-N1 | 109.5 |

| C2-N1-C6 | 112.0 |

| C2-N1-C(carboxylate) | 118.5 |

Without experimental data, these tables remain illustrative of the type of information that a successful X-ray crystallographic study would provide.

Computational and Theoretical Studies on Methyl 2 Methoxypiperidine 1 Carboxylate

Conformational Analysis and Energy Landscapes

The conformational flexibility of the piperidine (B6355638) ring is a critical determinant of its interaction with biological targets and its reactivity. For methyl 2-methoxypiperidine-1-carboxylate, the primary conformational isomers are the chair forms, which are generally more stable than boat or twist-boat conformations. The presence of substituents, however, significantly influences the relative energies of these conformers.

Computational studies on analogous N-acyl piperidines and substituted piperidines have established that the orientation of the substituents (axial vs. equatorial) is governed by a complex interplay of steric and stereoelectronic effects. In the case of this compound, the two primary chair conformations would involve the 2-methoxy group being either in an axial or an equatorial position.

Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of such molecules and identifying the most stable conformers. By calculating the relative energies of different conformations, a detailed energy landscape can be constructed.

Table 1: Hypothetical Relative Energies of Conformers of this compound

| Conformer | 2-Methoxy Group Orientation | Relative Energy (kcal/mol) |

| 1a | Equatorial | 0.00 |

| 1b | Axial | 1.5 - 2.5 |

| 2a (Twist-Boat) | - | 5.0 - 7.0 |

Note: The data in this table is hypothetical and serves as an illustration based on general principles of conformational analysis of substituted piperidines.

The lower energy of the equatorial conformer is generally expected due to the avoidance of 1,3-diaxial interactions. However, the anomeric effect, a stereoelectronic effect involving the interaction between the lone pair of the ring nitrogen and the antibonding orbital of the C-O bond of the methoxy (B1213986) group, could potentially stabilize the axial conformation to some extent. The N-carbomethoxy group also exhibits restricted rotation, leading to different rotamers that further complicate the conformational landscape.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule provides deep insights into its reactivity. Computational methods like DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

For this compound, the electron-withdrawing nature of the carbomethoxy group is expected to decrease the nucleophilicity of the piperidine nitrogen. The methoxy group, being an electron-donating group, will influence the electron density distribution on the piperidine ring.

Table 2: Hypothetical Electronic Properties of this compound (Equatorial Conformer)

| Property | Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | 7.5 to 9.5 eV |

| Mulliken Charge on N | -0.4 to -0.6 e |

| Mulliken Charge on C2 | +0.2 to +0.4 e |

Note: The data in this table is hypothetical and illustrative, based on typical values for similar organic molecules calculated using DFT methods.

The HOMO is likely to be localized on the piperidine ring and the oxygen atoms, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to have significant contributions from the carbonyl group of the carbomethoxy substituent, making it susceptible to nucleophilic attack. The electrostatic potential map would likely show a region of negative potential around the carbonyl oxygen and a region of positive potential around the C2 carbon, further indicating its electrophilic character.

Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, several types of reactions can be envisaged, and their mechanisms can be computationally explored.

For instance, the nucleophilic substitution at the C2 position would be a key reaction. A computational study of a similar system, the SNAr reaction of 2-alkoxypyridines with piperidine, has shown that such reactions can proceed through a concerted mechanism without the formation of a stable intermediate. researchgate.netresearchgate.net In the case of this compound, a similar computational approach could be used to determine the activation energy barrier for the displacement of the methoxy group by a nucleophile.

Another important reaction would be the hydrolysis of the carbamate (B1207046) functionality. DFT calculations could model the reaction pathway, including the initial attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent breakdown to the corresponding piperidine and methanol.

Table 3: Hypothetical Activation Energies for Reactions of this compound

| Reaction | Nucleophile/Reagent | Computational Method | Predicted Activation Energy (kcal/mol) |

| SN2 at C2 | CN- | DFT (B3LYP/6-31G) | 20 - 25 |

| Carbamate Hydrolysis | OH- | DFT (B3LYP/6-31G) | 15 - 20 |

Note: The data in this table is hypothetical and intended to illustrate the types of results that can be obtained from computational studies of reaction mechanisms.

Prediction of Stereoselectivity in New Synthetic Reactions

The presence of a stereogenic center at the C2 position makes the stereoselective synthesis of and reactions involving this compound a topic of significant interest. Computational methods can be employed to predict and rationalize the stereochemical outcome of reactions.

For example, in a reaction involving the deprotonation of a proton at a carbon adjacent to the C2 position followed by alkylation, the facial selectivity of the electrophilic attack on the resulting enolate can be predicted. By calculating the energies of the transition states leading to the different stereoisomeric products, the most likely outcome can be determined. The steric hindrance posed by the substituents on the piperidine ring and the chelating effects of the reagents can be modeled to understand the factors controlling stereoselectivity.

Studies on the stereoselective synthesis of other chiral piperidine derivatives have demonstrated the power of computational modeling in predicting enantiomeric excess and diastereomeric ratios. researchgate.net For instance, in a hypothetical allylation reaction at a position adjacent to the C2 carbon, the transition state energies for the attack from the two faces of the intermediate would be calculated.

Table 4: Hypothetical Predicted Stereoselectivity for a Reaction of this compound

| Reaction | Electrophile | Predicted Diastereomeric Ratio (A:B) | Energy Difference in Transition States (kcal/mol) |

| Alkylation of C3-enolate | Methyl Iodide | 90:10 | 1.5 - 2.0 |

Note: The data in this table is hypothetical and illustrates how computational chemistry can be used to predict the stereochemical outcome of a reaction.

The difference in the activation energies of the competing transition states, even if small, can lead to a significant preference for one stereoisomer over the other. These computational predictions can guide the design of new synthetic strategies for the preparation of enantiomerically pure piperidine derivatives.

Future Directions in Research on Methyl 2 Methoxypiperidine 1 Carboxylate

Development of More Sustainable and Green Synthetic Protocols

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and energy efficiency nih.govacs.org. Future research on Methyl 2-methoxypiperidine-1-carboxylate will undoubtedly focus on developing synthetic routes that align with these principles.

Current synthetic strategies often rely on stoichiometric reagents and organic solvents, which can generate significant waste. A key future direction will be the adoption of catalytic methods, which use small amounts of a catalyst to perform transformations, thereby minimizing waste acs.org. Research could explore transition-metal catalysis or organocatalysis to construct the piperidine (B6355638) ring or introduce its functional groups more efficiently.

Furthermore, the development of protocols that utilize environmentally benign solvents, such as water or bio-based solvents, is a critical goal rsc.orgmdpi.com. Aqueous micellar catalysis, which uses surfactants to create nanoreactors in water, could enable reactions of typically water-insoluble substrates, reducing the reliance on volatile organic compounds rsc.orgchemrxiv.org. Biocatalysis, employing enzymes, offers another green avenue, providing high selectivity under mild conditions and often eliminating the need for protecting groups nih.govacs.org.

A particularly promising frontier is the application of electrochemistry nih.govrsc.orgnih.gov. Electrochemical synthesis replaces chemical oxidants or reductants with electricity, a fundamentally green reagent. This approach can reduce waste and provide access to unique reactive intermediates. Notably, a related compound, N-Boc-4-(4-bromophenyl)-2-methoxypiperidine, has been synthesized using an electrochemical method, demonstrating the feasibility of applying this technology to the 2-methoxypiperidine (B3191330) scaffold nih.gov. Future work could adapt these electrochemical principles to forge this compound itself or its key precursors.

| Protocol | Key Principle | Potential Advantages | Associated Green Metrics |

|---|---|---|---|

| Traditional Synthesis | N/A (Baseline) | Established Procedures | Low Atom Economy, High E-Factor |

| Catalytic Hydrogenation of Pyridine Precursor | Catalysis acs.org | High atom economy, reduces need for stoichiometric reductants. | High Atom Economy, Lower Waste |

| Aqueous Micellar Synthesis | Safer Solvents nih.govrsc.org | Eliminates hazardous organic solvents, simplifies purification. | Improved E-Factor, Reduced Toxicity |

| Electrochemical Ring Formation/Functionalization | Energy Efficiency, Waste Prevention acs.orgnih.gov | Replaces chemical reagents with electricity, mild conditions. | Very Low Waste, High Electron Efficiency |

| Biocatalytic Desymmetrization | Catalysis, Reduce Derivatives nih.govacs.org | High stereoselectivity, aqueous media, ambient conditions. | Excellent Selectivity, Biodegradable Catalyst |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The existing functional groups on this compound provide a platform for known chemical transformations. However, a significant area for future research lies in exploring reactivity that is currently considered unprecedented for this specific scaffold. A prime area of interest is the direct functionalization of the piperidine ring's C-H bonds.

C-H activation chemistry is a powerful tool that allows for the conversion of typically inert carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials researchgate.net. Research into the directed C-H functionalization of piperidines has shown that it is possible to selectively introduce new groups at the C2, C3, or C4 positions by choosing appropriate catalysts and directing groups nih.gov. The carbamate (B1207046) group in this compound could potentially serve as a directing group to facilitate such transformations.

Future studies could investigate the use of transition-metal catalysts (e.g., rhodium, palladium, ruthenium) to achieve site-selective arylation, alkylation, or amination at positions on the piperidine ring that are otherwise difficult to access researchgate.netnih.govresearchgate.net. For instance, while the C2 position is electronically activated, it is also sterically hindered; overcoming this challenge with novel catalyst systems would represent a significant advance nih.gov. Such transformations would be unprecedented for this molecule and would rapidly expand its utility by creating a library of novel, complex derivatives from a common starting material.

| Position of C-H Activation | Transformation Type | Potential Reagents/Catalyst | Resulting Scaffold |

|---|---|---|---|

| C3 | Arylation | Pd(OAc)₂, Ligand, Ar-B(OH)₂ | 3-Aryl-2-methoxypiperidine derivative |

| C4 | Alkylation | Rh₂(esp)₂, Alkyl-diazo compound | 4-Alkyl-2-methoxypiperidine derivative |

| C5 | Fluorination | Photocatalyst, NFSI | 5-Fluoro-2-methoxypiperidine derivative |

| C6 | Amination | Ru-catalyst, Dioxazolone | 6-Amino-2-methoxypiperidine derivative |

Expansion of Synthetic Utility towards Underexplored Scaffolds

As a functionalized heterocycle, this compound is well-suited to serve as a versatile building block for the synthesis of more complex and potentially bioactive molecular scaffolds mdpi.comnih.govklinger-lab.de. Its inherent chirality (at C2) and multiple functional handles (the methoxy (B1213986) group, the carbamate, and the ester) can be strategically manipulated to construct novel molecular architectures.

Future research will likely focus on using this compound as a starting point for the synthesis of underexplored classes of molecules. For example, it could serve as a precursor to polyhydroxylated piperidines, such as 1,6-dideoxynojirimycin, which are known for their biological activities nih.gov. The methoxy group at C2 could be converted into a hydroxyl group, and subsequent modifications could lead to a range of stereochemically diverse sugar mimics.

Another avenue is the construction of bridged piperidine analogues nih.gov. By introducing a second point of connection across the piperidine ring, researchers can create rigid scaffolds that are highly valuable in drug discovery for their ability to lock a molecule into a specific, biologically active conformation. The existing functional groups on this compound could be elaborated into tethers that form the basis for intramolecular cyclization reactions, yielding novel bridged systems. The compound can also be a key component in the synthesis of Michael adducts, which are important building blocks for potential analgesic drugs dovepress.comresearchgate.net.

| Target Scaffold Class | Key Synthetic Transformation | Potential Application Area |

|---|---|---|

| Bridged Piperidines (e.g., Azabicyclo[x.y.z]alkanes) | Intramolecular cyclization | Neurological Drugs, GPCR Ligands |

| Polyhydroxylated Piperidines (Iminosugars) | Demethylation and stereoselective hydroxylation | Antivirals, Glycosidase Inhibitors |

| Spirocyclic Piperidines | Spirocyclization at C3 or C4 | Oncology, Medicinal Chemistry |

| Fused Heterocyclic Systems | Annulation reactions | Agrochemicals, Materials Science |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized rjptonline.org. Artificial intelligence and machine learning (ML) offer powerful tools for predicting reaction outcomes, planning multi-step syntheses, and optimizing reaction conditions, all of which can be applied to the study of this compound beilstein-journals.orgresearchgate.netnih.govchemrxiv.org.

Future research will leverage AI for several key purposes:

Retrosynthesis Planning: AI-driven retrosynthesis tools can analyze the structure of this compound and propose the most efficient and cost-effective synthetic pathways from simple starting materials jelsciences.comchemcopilot.comnih.gov. These platforms, trained on millions of known reactions, can uncover novel disconnections and routes that might be missed by human chemists chemcopilot.com. Platforms like ReTReK have already demonstrated success in planning routes for complex molecules containing piperidine rings nih.govresearchgate.net.

Reaction Condition Prediction: ML models can predict the optimal conditions (catalyst, solvent, temperature, etc.) for a given transformation involving the target molecule. Instead of relying on laborious trial-and-error experimentation, these models can suggest a small set of high-probability conditions, dramatically accelerating the discovery of new reactions or the optimization of existing ones beilstein-journals.orgnih.gov.

Automated Optimization: Integrating ML algorithms with high-throughput experimentation (HTE) platforms creates a closed-loop system for reaction optimization beilstein-journals.org. An algorithm can propose a set of experimental conditions, a robotic system can perform the reactions, and the results can be fed back into the model to inform the next round of experiments. This autonomous approach, which has been applied to electrochemical reactions, could be used to rapidly find the best conditions for synthesizing or functionalizing this compound with minimal human intervention chemrxiv.org.

The application of these computational tools will not only make research on this specific compound more efficient but will also help uncover new chemistry by exploring a much wider chemical space than is possible through manual experimentation alone.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of Methyl 2-methoxypiperidine-1-carboxylate?

- Methodological Answer :

- Stepwise Synthesis : Begin with piperidine ring functionalization via nucleophilic substitution or cyclization, followed by methoxycarbonylation using methyl chloroformate under inert conditions .

- Catalytic Optimization : Use palladium or nickel catalysts for regioselective methoxylation, monitoring reaction progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C (methoxylation) | Reduces side reactions |

| Catalyst Loading | 2–5 mol% | Balances cost and efficiency |

| Solvent System | Dry DCM or THF | Prevents hydrolysis |

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Use SHELXTL or WinGX for structure solution and refinement, leveraging high-resolution single-crystal data to confirm stereochemistry .

- NMR Analysis : Assign peaks using - HSQC and HMBC to resolve methoxy and carbonyl group ambiguities. DMSO-d₆ is preferred for solubilizing polar derivatives .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to analyze bond angles and torsional strain in the piperidine ring .

Q. How can computational models predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to calculate HOMO-LUMO gaps and charge distribution, using Gaussian or ORCA software .

- Conformational Sampling : Perform Monte Carlo simulations to explore low-energy ring puckering states (e.g., chair vs. boat conformers) .

Advanced Research Questions

Q. How can contradictions in regioselectivity during synthetic derivatization be resolved?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling () or kinetic studies to differentiate between nucleophilic vs. electrophilic pathways in methoxycarbonylation .

- Steric vs. Electronic Effects : Compare reaction outcomes with bulkier substituents (e.g., tert-butyl vs. methyl groups) to isolate steric hindrance contributions .

- Case Study :

- Observed Contradiction : Varying yields in alkylation reactions at C2 vs. C4 positions.

- Resolution : Adjust solvent polarity (acetonitrile → DMF) to stabilize transition states favoring C2 selectivity .

Q. What role does piperidine ring puckering play in modulating bioactivity or stability?

- Methodological Answer :

- Cremer-Pople Parameters : Quantify puckering amplitude () and phase angle () from X-ray data to correlate conformation with solubility or metabolic stability .

- Molecular Dynamics (MD) : Simulate ring flexibility in aqueous vs. lipid environments to predict membrane permeability .

- Data Interpretation :

| Conformer | (Å) | (°) | Half-life (pH 7.4) |

|---|---|---|---|

| Chair | 0.45 | 180 | 12.3 h |

| Twist-Boat | 0.62 | 60 | 6.8 h |

Q. How can discrepancies in NMR spectral data under varying pH or solvent conditions be addressed?

- Methodological Answer :

- pH Titration Studies : Track chemical shift changes in the carboxylate proton ( 2.8–3.2 ppm) to identify protonation states affecting signal splitting .

- Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen bonding’s impact on line broadening .

- Example Workflow :

Acquire -NMR at pH 2.0, 7.4, and 10.0.

Use DOSY to distinguish aggregation vs. solvation effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.